
o-Toluenesulfonamide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
O-Toluenesulfonamide-d7, also known as this compound, is a useful research compound. Its molecular formula is C₇H₂D₇NO₂S and its molecular weight is 178.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
o-Toluenesulfonamide-d7 serves as a critical reagent in organic synthesis, especially in the formation of sulfonamides and related compounds. Its isotopic labeling allows researchers to trace the pathways of chemical reactions more effectively.
Table 1: Key Reactions Involving this compound
Analytical Chemistry
The compound is extensively used in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The presence of deuterium enhances the sensitivity and resolution of these techniques, allowing for more precise measurements.
Applications in Spectroscopy
- NMR Spectroscopy : The deuterated form provides clearer spectra due to reduced background noise from hydrogen signals.
- Mass Spectrometry : It aids in distinguishing between isotopes during analysis, improving the accuracy of molecular weight determinations.
Pharmaceutical Research
In pharmaceutical development, this compound is used as a marker for studying drug metabolism and pharmacokinetics. Its isotopic labeling allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of drugs in biological systems.
Case Study: Drug Metabolism
A study demonstrated the use of this compound to investigate the metabolic pathways of sulfonamide antibiotics. The results indicated that the compound could be effectively used to trace metabolic products and understand drug interactions within biological systems .
Toxicological Studies
Research indicates that this compound can be utilized in toxicological assessments to evaluate potential health risks associated with sulfonamides. The isotopic labeling helps in understanding the toxicokinetics and mechanisms of action at a molecular level.
Health Risk Evaluation
- Toxicity Studies : Evaluations have shown that while o-toluenesulfonamide exhibits low acute toxicity, its effects on reproductive health and potential carcinogenicity are subjects of ongoing research .
- Metabolic Studies : Investigations into its metabolites provide insights into its safety profile and environmental impact .
Industrial Applications
This compound is also employed in various industrial processes, including the formulation of resins and coatings. Its role as a stabilizing agent enhances product performance in applications such as adhesives, paints, and cosmetic products.
Table 2: Industrial Uses of this compound
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing o-Toluenesulfonamide-d7 with high isotopic purity?
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Absence of ¹H signals in deuterated positions (e.g., aromatic protons) confirms deuteration.
- LC-MS : Monitor molecular ion clusters (M, M+1) to assess isotopic distribution and purity .
- FT-IR : Compare sulfonamide vibrational bands (e.g., S=O stretching at ~1350 cm⁻¹) to non-deuterated analogs to detect isotopic shifts .
Q. What standard protocols exist for quantifying this compound in complex matrices?
Methodological Answer: Use internal standard methods with deuterated analogs (e.g., d₁₀-ethyl analogs) to correct for matrix effects. Steps include:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
- Calibration Curves : Span 0.1–100 µg/mL with R² > 0.99, validated via spike-recovery tests (85–115% recovery) .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence the reactivity of this compound in catalytic reactions?
Methodological Answer: DIEs alter kinetic parameters (e.g., kₕ/k_d):
- Experimental Design : Compare reaction rates of deuterated vs. non-deuterated compounds under identical conditions (e.g., Pd-catalyzed coupling).
- Data Interpretation : A kₕ/k_d > 1 indicates primary DIE, suggesting bond cleavage in the rate-determining step. For example, deuterium at benzylic positions may slow SN2 reactions due to increased mass .
- Contradiction Alert: Some studies report negligible DIEs in non-covalent interactions, necessitating case-specific validation .
Q. What strategies resolve contradictory data in deuterium tracing studies using this compound?
Methodological Answer:
- Source Identification : Check for isotopic exchange during sample storage (e.g., acidic/basic conditions protonate deuterated sites) .
- Cross-Validation : Use orthogonal methods (e.g., LC-MS/MS and MALDI-TOF) to confirm tracer incorporation .
- Statistical Analysis : Apply multivariate regression to distinguish signal noise from true isotopic patterns .
Q. How can researchers mitigate isotopic interference when using this compound in metabolic profiling?
Methodological Answer:
- Chromatographic Separation : Optimize gradient elution to resolve deuterated metabolites from endogenous analogs (e.g., 0.1% formic acid in mobile phase) .
- High-Resolution Mass Spectrometry (HRMS) : Use resolving power > 30,000 to distinguish mass shifts (Δm/z = 0.1–0.2) caused by deuterium .
- Case Study: In hepatic microsome assays, deuterated sulfonamides showed 20% slower clearance than non-deuterated versions, requiring pharmacokinetic model adjustments .
Q. What are the stability thresholds for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at pH 2–9 and 25–60°C for 24–72 hours.
- Degradation Metrics : Monitor via HPLC-UV (λ = 254 nm). Stability is maintained at pH 4–7 and ≤40°C, with <5% degradation over 48 hours .
- Critical Note: Deuterated aromatic rings exhibit higher thermal stability but are prone to hydrolysis in strongly alkaline conditions .
Q. Methodological Resources
- Synthesis & Characterization : Refer to USP-NF protocols for toluenesulfonamides, emphasizing deuterium-specific adjustments .
- Data Analysis : Use QSPR models and neural networks for predicting isotopic behavior in novel matrices .
- Conflict Resolution : Apply triangulation frameworks (e.g., mixed-methods validation) to reconcile contradictory results .
Properties
Molecular Formula |
C₇H₂D₇NO₂S |
---|---|
Molecular Weight |
178.26 |
Synonyms |
2-Methylbenzenesulfonamide-d7; 2-Methylphenyl Sulfonamide-d7; 2-Tolylsulfonamide-d7; NSC 2185-d7; Toluene-2-sulfonamide-d7; o-Methylbenzenesulfonamide-d7; o-Toluenesulfamide-d7; p-Toluene-2-sulfonamide-d7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.